

Theoretical studies on Quinoline-5-carbohydrazide

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Compound of Interest

Compound Name: Quinoline-5-carbohydrazide

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An In-Depth Technical Guide to the Theoretical and Computational Study of **Quinoline-5-carbohydrazide**

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6] When functionalized with a carbohydrazide moiety, the resulting molecule, **Quinoline-5-carbohydrazide**, presents a compelling profile for further investigation. The carbohydrazide group not only enhances the molecule's ability to form hydrogen bonds with biological targets but also serves as a versatile synthetic handle for creating diverse libraries of derivatives.[7][8] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and pharmacokinetic properties of **Quinoline-5-carbohydrazide**, offering a roadmap for its rational development as a potential drug lead.

Introduction: The Quinoline-Carbohydrazide Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery.[3][9][10] Its rigid framework and the presence of a nitrogen atom allow for a variety of interactions with biological macromolecules, including π - π stacking and hydrogen bonding. Clinically relevant

drugs like bosutinib (anticancer) and chloroquine (antimalarial) underscore the therapeutic potential of this core.[1][3]

The addition of a carbohydrazide (-CONHNH₂) group at the 5-position introduces key pharmacophoric features. The hydrazide-hydrazone functionality is a known bioisostere for amide bonds but with distinct chemical properties.[7] The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which is critical for molecular recognition at protein active sites.[8] This combination makes **Quinoline-5-carbohydrazide** a molecule of significant interest for theoretical exploration as a precursor to novel therapeutic agents.

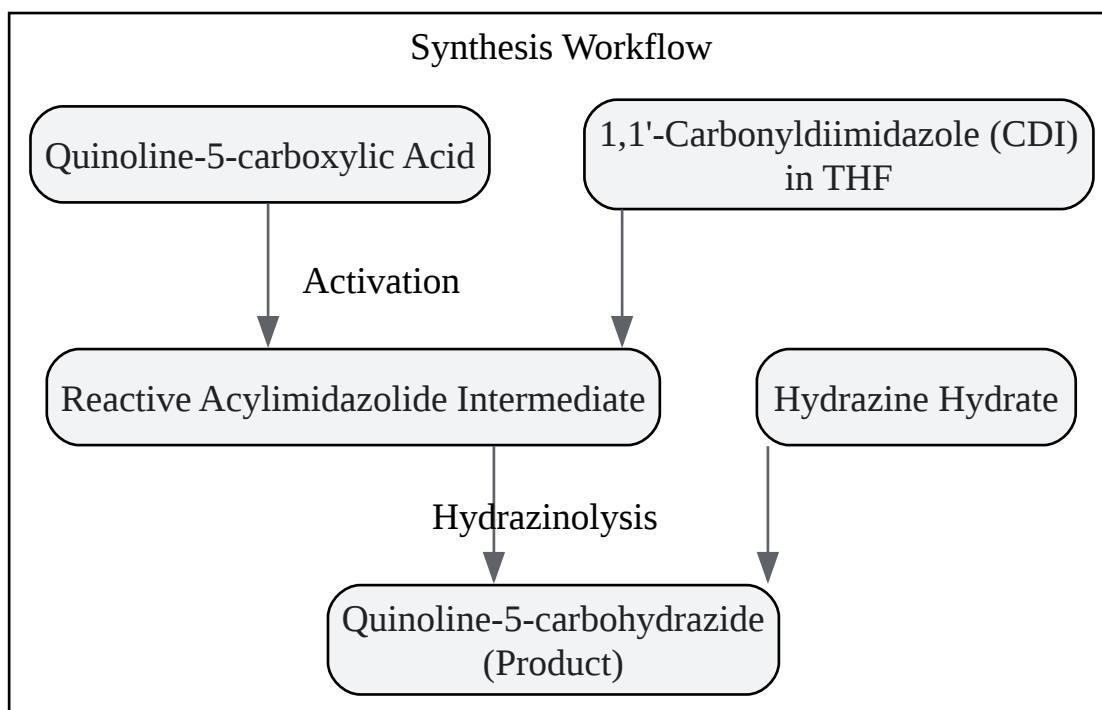
This guide will detail the primary in silico techniques used to build a comprehensive theoretical profile of the molecule, from its fundamental quantum properties to its predicted behavior in a biological system.

Synthesis Pathway

The primary synthesis route to **Quinoline-5-carbohydrazide** involves a two-step process starting from quinoline-5-carboxylic acid.

Experimental Protocol: Synthesis of Quinoline-5-carbohydrazide

- **Activation of Carboxylic Acid:** A solution of 5-quinolinecarboxylic acid and 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like tetrahydrofuran (THF) is stirred at room temperature. CDI acts as a potent activating agent, converting the carboxylic acid into a more reactive acylimidazolide intermediate.[11]
- **Hydrazinolysis:** Hydrazine hydrate is added to the mixture. The highly nucleophilic hydrazine displaces the imidazole group to form the stable **Quinoline-5-carbohydrazide** product.[11][12][13]
- **Isolation:** The resulting solid product is collected by filtration, washed, and dried under a vacuum to yield the final compound.[11]



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Caption: Synthesis workflow for **Quinoline-5-carbohydrazide**.

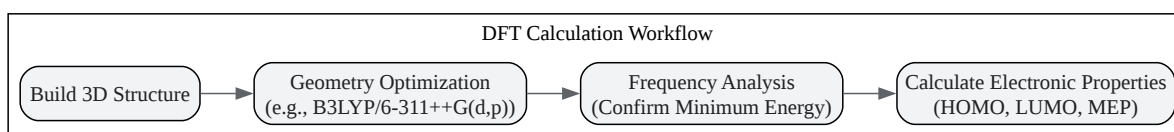
Quantum Chemical Analysis: Understanding Intrinsic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules.^{[14][15]} It provides a balance of accuracy and computational efficiency, making it ideal for studying drug-like molecules.^[16] These calculations reveal intrinsic properties that govern the molecule's reactivity and potential for intermolecular interactions.

Methodology: DFT Calculation Workflow

- **Structure Optimization:** The 3D structure of **Quinoline-5-carbohydrazide** is built and its geometry is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).^{[14][17]}

- Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
[18]
- Property Calculation: Key electronic properties are calculated, including:
 - Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
 - Molecular Electrostatic Potential (MEP): A map of charge distribution on the molecule's surface.
 - Global Reactivity Descriptors: Ionization potential, electron affinity, chemical hardness, and electrophilicity index, derived from HOMO and LUMO energies.[15][19]



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Caption: Workflow for Density Functional Theory (DFT) calculations.

Analysis of Key DFT Descriptors

- Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and polarizable.[20] For quinoline derivatives, the π -electron delocalization across the bicyclic system significantly influences these energies.[14]
- Molecular Electrostatic Potential (MEP): The MEP surface visually identifies electron-rich and electron-poor regions. For **Quinoline-5-carbohydrazide**, negative potential (red/yellow) is

expected around the quinoline nitrogen and the carbonyl oxygen, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Positive potential (blue) will be found around the amine hydrogens, marking them as sites for nucleophilic attack or hydrogen bond acceptance.

Parameter	Description	Significance for Drug Design
EHOMO	Energy of the Highest Occupied Molecular Orbital	Indicates electron-donating ability.
ELUMO	Energy of the Lowest Unoccupied Molecular Orbital	Indicates electron-accepting ability.
Energy Gap (ΔE)	$\Delta E = ELUMO - EHOMO$	Inverse relationship with chemical reactivity.[20]
Chemical Hardness (η)	$\eta = (ELUMO - EHOMO) / 2$	Measures resistance to change in electron distribution.
Electrophilicity (ω)	$\omega = \mu^2/2\eta$ (where μ is chemical potential)	Measures the capacity to accept electrons.

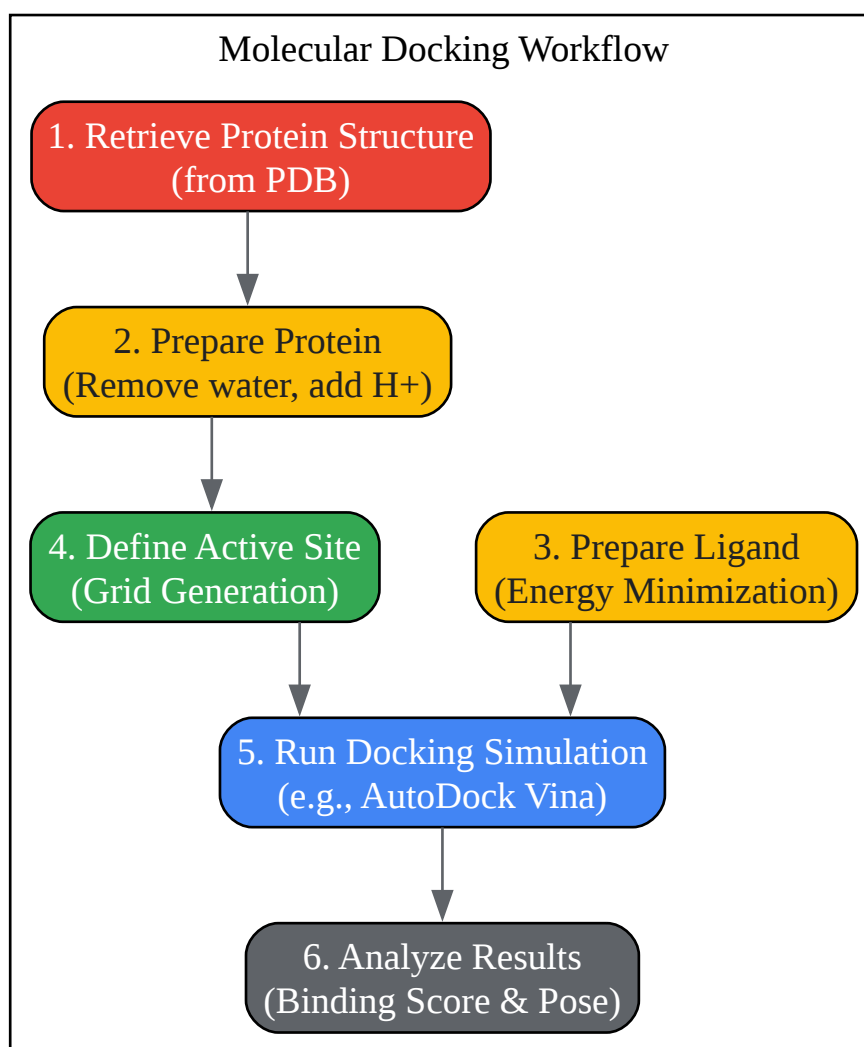
Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[21] This method is instrumental in hypothesis-driven drug discovery, allowing researchers to screen virtual libraries of compounds against a specific target and to understand the structural basis of inhibition.[12] Given the known activities of quinoline derivatives, potential targets for **Quinoline-5-carbohydrazide** include bacterial DNA gyrase, human topoisomerase, and various protein kinases.[3][6][22]

Protocol: Molecular Docking Workflow

- Target Preparation:
 - Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

- Using software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.[\[23\]](#)
- Ligand Preparation:
 - Generate the 3D structure of **Quinoline-5-carbohydrazide**.
 - Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
- Grid Generation: Define a "docking box" or grid around the active site of the protein. This grid pre-calculates the potential energy of interaction for different atom types, speeding up the docking process.[\[23\]](#)
- Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol).[\[24\]](#)
- Analysis: Analyze the top-scoring poses. The most important analysis involves visually inspecting the binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π - π stacking, with active site residues.[\[25\]](#)



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Caption: A typical workflow for molecular docking studies.

In Silico ADMET Profiling: Assessing Drug-Likeness

Before committing to costly synthesis and in vitro testing, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate.^[26] These in silico predictions help identify compounds with potential liabilities, such as poor oral bioavailability or potential carcinogenicity, allowing for early-stage deselection or modification.^{[27][28]}

Methodology: ADMET Prediction

ADMET profiling is typically performed using web-based tools like SwissADME and admetSAR or integrated software packages.[24][27] These platforms use quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results.

Key ADMET Parameters for Evaluation

Property Class	Parameter	Desired Outcome for a Drug Candidate	Tool Example
Physicochemical	Lipinski's Rule of Five	Compliance (e.g., MW < 500, LogP < 5)	SwissADME
Absorption	GI Absorption	High	admetSAR[27]
BBB Permeability	Yes/No (depends on target)	pkCSM	
Distribution	P-glycoprotein Substrate	No (to avoid efflux)	SwissADME
Metabolism	CYP450 Inhibition	No (to avoid drug-drug interactions)	pkCSM
Toxicity	AMES Toxicity	Non-mutagenic	ProTox-II[24]
Carcinogenicity	Non-carcinogenic	admetSAR[27]	
Hepatotoxicity	No	ProTox-II[24]	

Molecular Dynamics (MD) Simulation: Validating Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view.[14] By simulating the movements of atoms over time, MD can assess the stability of the docked pose and provide deeper insights into the binding thermodynamics.

Protocol: MD Simulation Workflow

- **System Setup:** The top-scoring ligand-protein complex from docking is placed in a simulation box. The box is filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.
- **Minimization & Equilibration:** The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure (NPT ensemble) to reach a stable state.
- **Production Run:** A long-duration simulation (e.g., 100 nanoseconds) is performed, during which the atomic coordinates are saved at regular intervals.
- **Trajectory Analysis:** The resulting trajectory is analyzed to calculate metrics like:
 - **Root Mean Square Deviation (RMSD):** Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot indicates a stable complex.
 - **Root Mean Square Fluctuation (RMSF):** Shows the fluctuation of individual residues, highlighting flexible regions of the protein.
 - **Hydrogen Bond Analysis:** Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

Conclusion and Future Directions

The theoretical study of **Quinoline-5-carbohydrazide** provides a powerful, resource-efficient framework for evaluating its potential as a drug scaffold. Through a combination of DFT, molecular docking, ADMET profiling, and MD simulations, researchers can build a detailed molecular profile. This in silico data can predict reactivity, identify potential biological targets, assess drug-likeness, and validate binding interactions. The insights gained from these computational studies are invaluable for guiding the strategic synthesis of derivatives with optimized potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from molecular concept to clinical candidate.

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